molecular formula C19H23N3O5S2 B2922686 N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874804-74-7

N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2922686
CAS No.: 874804-74-7
M. Wt: 437.53
InChI Key: FYWCWGBYTOYONZ-UHFFFAOYSA-N
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Description

N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazolidinone ring, followed by the introduction of the thiophene-2-sulfonyl group. The phenylpropyl group is then attached through a series of substitution reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazolidinone ring or the sulfonyl group.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxazolidinone ring could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide include other oxazolidinone derivatives, thiophene-containing compounds, and phenylpropyl-substituted molecules.

Uniqueness

What sets N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c23-18(20-10-4-8-15-6-2-1-3-7-15)19(24)21-14-16-22(11-12-27-16)29(25,26)17-9-5-13-28-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCWGBYTOYONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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